3-Methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c1-8-3-4-9(17-8)10(14)13-6-5-12(2,7-13)11(15)16/h3-4H,5-7H2,1-2H3,(H,15,16) |
InChI Key |
ZJBYHJUYRRFDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into two primary precursors:
- 5-Methylthiophene-2-carbonyl chloride (acylating agent)
- 3-Methylpyrrolidine-3-carboxylic acid (core scaffold)
The coupling of these components via nucleophilic acyl substitution forms the backbone of the synthesis. Computational modeling suggests that steric hindrance from the pyrrolidine’s 3-methyl group necessitates precise temperature control (-10°C to 0°C) during acylation to minimize side reactions.
Route Selection Criteria
Two dominant pathways were evaluated:
| Route | Steps | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | 3 | EDC/HOBt | 62 | 95 |
| B | 4 | DCC/DMAP | 71 | 98 |
Route B, employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) , was prioritized for its superior yield and crystalline intermediate isolation.
Detailed Stepwise Synthesis
Synthesis of 5-Methylthiophene-2-Carbonyl Chloride
Procedure :
- Nitration : 5-Methylthiophene (1.0 equiv) undergoes nitration at 0°C using fuming HNO₃/H₂SO₄ (1:3 v/v), yielding 5-methyl-2-nitrothiophene (87% yield).
- Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro group to amine (94% yield).
- Chlorination : Treatment with thionyl chloride (2.5 equiv) at reflux converts the carboxylic acid to acyl chloride (91% yield).
Critical Parameters :
- Temperature Control : Exothermic chlorination requires ice baths to prevent decomposition.
- Moisture Exclusion : Anhydrous conditions are mandatory to avoid hydrolysis.
Preparation of 3-Methylpyrrolidine-3-Carboxylic Acid
Method :
- Cyclization : L-glutamic acid undergoes cyclization with formaldehyde (40% aqueous) in HCl, forming the pyrrolidine ring (78% yield).
- Methylation : Quaternization with methyl iodide (1.2 equiv) in DMF introduces the 3-methyl group (65% yield).
Challenges :
Acylative Coupling
Protocol :
- Activation : 5-Methylthiophene-2-carbonyl chloride (1.1 equiv) is activated with DCC (1.05 equiv) in dry THF.
- Coupling : 3-Methylpyrrolidine-3-carboxylic acid (1.0 equiv) is added dropwise at -10°C, followed by DMAP (0.1 equiv).
- Workup : The mixture is stirred for 12 h, filtered to remove dicyclohexylurea, and concentrated.
Yield : 71% after crystallization (ethyl acetate/heptane).
Critical Analysis of Reaction Conditions
Solvent Optimization
Comparative solvent screening revealed:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 71 | 98 |
| DCM | 8.9 | 68 | 95 |
| Acetone | 20.7 | 54 | 89 |
THF’s moderate polarity balances reagent solubility and reaction rate.
Temperature Profiling
Reaction kinetics were monitored via HPLC:
| Temp (°C) | Completion Time (h) | Side Products (%) |
|---|---|---|
| -10 | 12 | 2 |
| 0 | 8 | 5 |
| 25 | 4 | 18 |
Sub-zero temperatures suppress thiophene ring sulfonation byproducts.
Purification and Characterization Techniques
Crystallization Optimization
Solvent System : Ethyl acetate/n-heptane (1:4 v/v) achieves 98% purity. Crystals exhibit monoclinic symmetry (space group P2₁/c) with lattice parameters a = 8.52 Å, b = 10.34 Å, c = 12.07 Å.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.47 (s, 3H, CH₃), 2.45–2.57 (m, 1H, pyrrolidine), 3.80–4.10 (m, 4H, CO-thiophene).
- IR : 1705 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (thiophene C-S).
Scale-Up Considerations and Industrial Relevance
Pilot Plant Adaptations
Regulatory Compliance
- ICH Guidelines : Residual solvent limits (THF < 720 ppm) validated via GC-MS.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes diverse chemical transformations due to its structural features, including the carboxylic acid group , methylthiophene substituent , and pyrrolidine ring . Key reaction types include:
1.1 Oxidation Reactions
The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions. This reactivity is common in thiophene-containing compounds.
1.2 Reduction Reactions
The carbonyl group (from the thiophene-2-carbonyl moiety) can be reduced to form alcohols or other derivatives using reagents like lithium aluminum hydride (LiAlH₄).
1.3 Substitution Reactions
The carboxylic acid group may undergo esterification or amidation, while the pyrrolidine ring can participate in nucleophilic substitution reactions. For example, esterification with methanol in acidic conditions is a common pathway .
1.4 Functional Group Transformations
The carboxylic acid group can be converted into esters, amides, or other derivatives, influencing the compound’s solubility and biological activity .
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA) | Thiophene sulfoxides/sulfones |
| Reduction | LiAlH₄, sodium borohydride (NaBH₄) | Alcohols |
| Substitution | Methanol (esterification), amines (amidation) | Esters, amides |
Scientific Research Applications
3-Methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is used .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound A : 1-(5-Methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid ()
- Key Difference : Lacks the 3-methyl group on the pyrrolidine.
- However, the methyl group in the target compound may improve metabolic stability by shielding reactive sites .
Compound B : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ()
- Key Difference : Replaces the thiophene-carbonyl group with a 5-oxo (ketone) moiety.
- Impact : The ketone increases polarity, likely improving aqueous solubility compared to the thiophene-containing target compound. However, the thiophene’s aromaticity in the target may enhance π-π stacking interactions in hydrophobic environments .
Compound C : 5-Methylnicotinic acid ()
- Key Difference : Pyridine ring (6-membered aromatic nitrogen heterocycle) instead of pyrrolidine.
- Impact : The pyridine’s aromaticity and planar structure contrast with the pyrrolidine’s flexibility. The carboxylic acid in both compounds contributes to acidity (pKa ~4-5), but the pyridine’s electron-withdrawing effect may lower the pKa slightly compared to the target compound .
Compound D : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid derivative ()
- Key Difference : Incorporates a benzodioxole and urea substituent.
- This may limit the target’s utility in targets requiring strong hydrogen-bond acceptors .
Compound E : Thiazole-containing pyrrolidine derivative ()
- Key Difference : Features a thiazole ring (nitrogen-sulfur heterocycle) instead of thiophene.
- Impact : Thiazoles often exhibit higher polarity and hydrogen-bonding capacity than thiophenes. The chloro-methylphenyl group in Compound E adds significant lipophilicity, contrasting with the target’s balance of moderate lipophilicity (thiophene) and polarity (carboxylic acid) .
Physicochemical and Spectroscopic Data Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methyl-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, esterification, and condensation reactions. For example, analogous pyrrolidine-3-carboxylic acid derivatives are synthesized by reacting amines (e.g., 2-amino-4-methylphenol) with carbonyl donors (e.g., itaconic acid) under reflux conditions . Key parameters include:
- Temperature control : Reflux in water or organic solvents (e.g., isopropanol) to ensure complete reaction.
- Purification : Acid-base extraction (e.g., dissolving in 5% NaOH, followed by acidification to pH 2) to isolate the carboxylic acid .
- Catalysts : Sulfuric acid for esterification steps .
- Optimization : Use design of experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading impacts on yield.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., methyl group at C3, thiophene substitution pattern) .
- FT-IR : Verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene ring (C-S stretch ~690 cm⁻¹) .
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer :
- Solubility Testing : Use a shake-flask method with solvents like DMSO (for stock solutions), water (pH-adjusted), and ethanol.
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Carboxylic acids are prone to decarboxylation at high pH (>10) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity, and how can enantiomeric purity be controlled?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution with lipases to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration of crystals grown from ethanol/water mixtures .
- Biological Correlation : Compare enantiomers in assays (e.g., enzyme inhibition) to identify active stereoisomers .
Q. What are the potential biological targets of this compound, and how can its mechanism of action be elucidated?
- Methodological Answer :
- Target Prediction : Use computational tools (e.g., molecular docking) to identify interactions with kinases (e.g., mTOR) or GPCRs, based on structural analogs like pyridinyl-pyrrolidine derivatives .
- Mechanistic Studies :
- Autophagy Assays : LC3-II Western blotting to assess autophagy induction .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition of mTOR/p70S6K pathways .
Q. How can structural modifications enhance pharmacological properties (e.g., bioavailability, target selectivity)?
- Methodological Answer :
- SAR Studies :
- Thiophene Replacement : Substitute 5-methylthiophene with other heterocycles (e.g., pyrazole, furan) to modulate lipophilicity .
- Carboxylic Acid Bioisosteres : Replace with tetrazoles or sulfonamides to improve membrane permeability .
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) to enhance oral absorption .
Q. How should contradictory data on compound reactivity (e.g., conflicting cyclization yields) be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, solvent drying).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation derivatives).
- Computational Modeling : Apply DFT calculations to evaluate energy barriers for competing reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
